

Structural Elucidation of 3-Chloro-2-methylbenzoic Acid: A Comparative NMR Analysis

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Compound of Interest

Compound Name: **3-Chloro-2-methylbenzoic acid**

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A definitive guide to the structural validation of **3-Chloro-2-methylbenzoic acid** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related benzoic acid derivatives, detailed experimental protocols, and visual representations of the underlying chemical principles.

The precise structural confirmation of synthesized organic compounds is a critical step in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide focuses on the comprehensive ^1H and ^{13}C NMR characterization of **3-Chloro-2-methylbenzoic acid** and compares its spectral data with those of 2-methylbenzoic acid and 3-chlorobenzoic acid to illustrate the influence of substituents on chemical shifts.

Comparative Analysis of NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR chemical shift values for **3-Chloro-2-methylbenzoic acid** and its structural analogs. The data highlights the electronic effects of the chloro and methyl substituents on the aromatic ring.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	Ar-H	-CH ₃	-COOH
3-Chloro-2-methylbenzoic acid	7.85 (d, 1H), 7.45 (t, 1H), 7.30 (d, 1H)	2.50 (s, 3H)	~13.0 (br s, 1H)
2-Methylbenzoic acid	7.95 (d, 1H), 7.40 (t, 1H), 7.25 (m, 2H)	2.65 (s, 3H)	~12.5 (br s, 1H)
3-Chlorobenzoic acid[1]	8.05 (t, 1H), 7.95 (d, 1H), 7.60 (t, 1H), 7.50 (d, 1H)	-	~13.34 (s, 1H)[1]

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	C=O	Ar-C (Substituted)	Ar-C (Unsubstituted)	-CH ₃
3-Chloro-2-methylbenzoic acid	168.5	138.0 (C-Cl), 135.5 (C-CH ₃), 131.0 (C-COOH)	132.5, 129.0, 127.5	17.0
2-Methylbenzoic acid	172.5	140.0 (C-CH ₃), 131.0 (C-COOH)	132.0, 130.5, 128.0, 126.0	21.5
3-Chlorobenzoic acid[1]	166.54	133.82 (C-Cl), 133.15 (C-COOH)	133.37, 131.30, 129.30, 128.37	-

Experimental Protocols

General NMR Sample Preparation

A standardized protocol was followed for the preparation of all NMR samples to ensure consistency and comparability of the data.

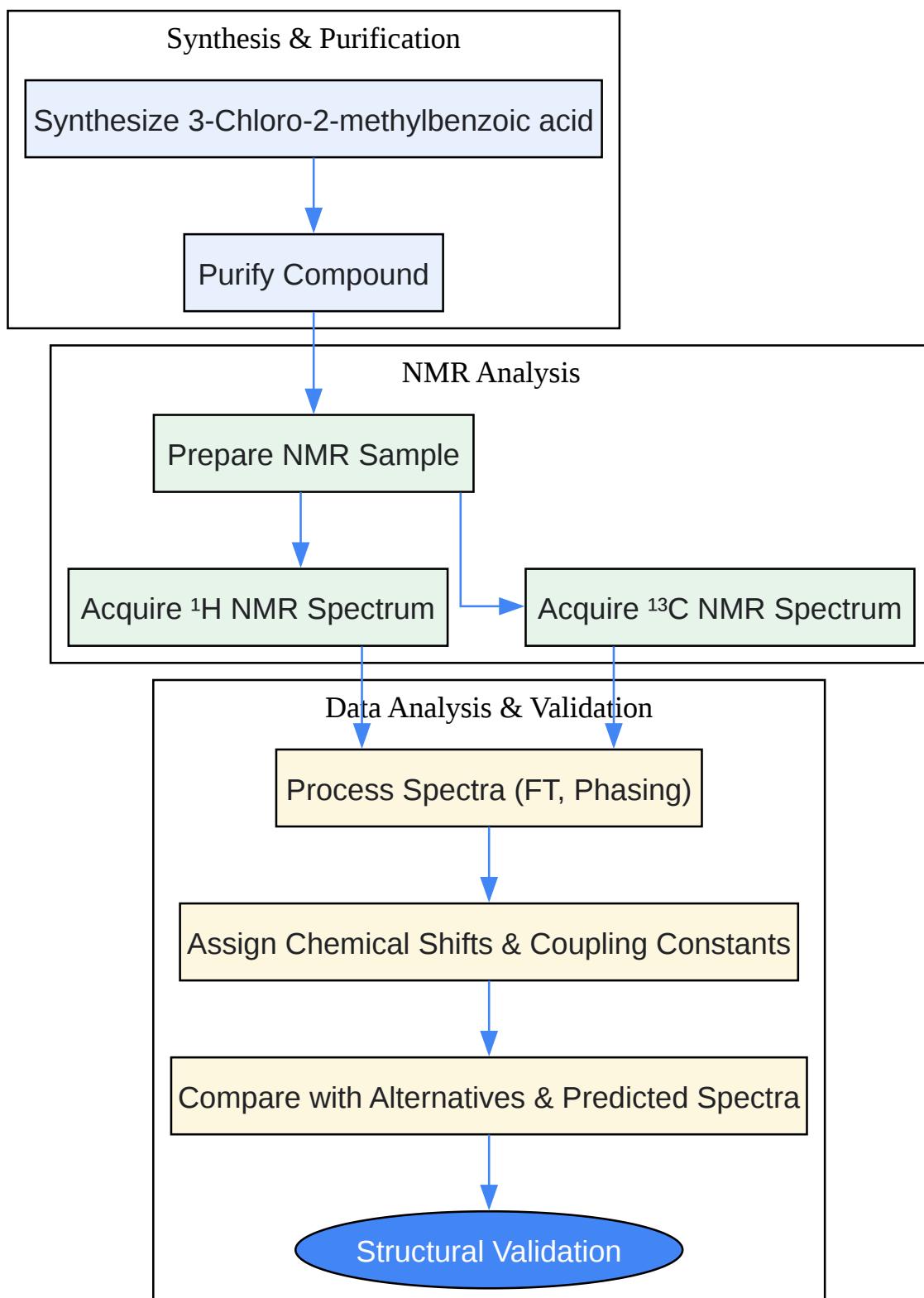
- **Sample Weighing:** Approximately 5-10 mg of the solid compound was accurately weighed and transferred into a clean, dry NMR tube.
- **Solvent Addition:** About 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) was added to the NMR tube to dissolve the sample.
- **Internal Standard:** A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Homogenization:** The sample was gently agitated to ensure complete dissolution and homogeneity.

NMR Data Acquisition

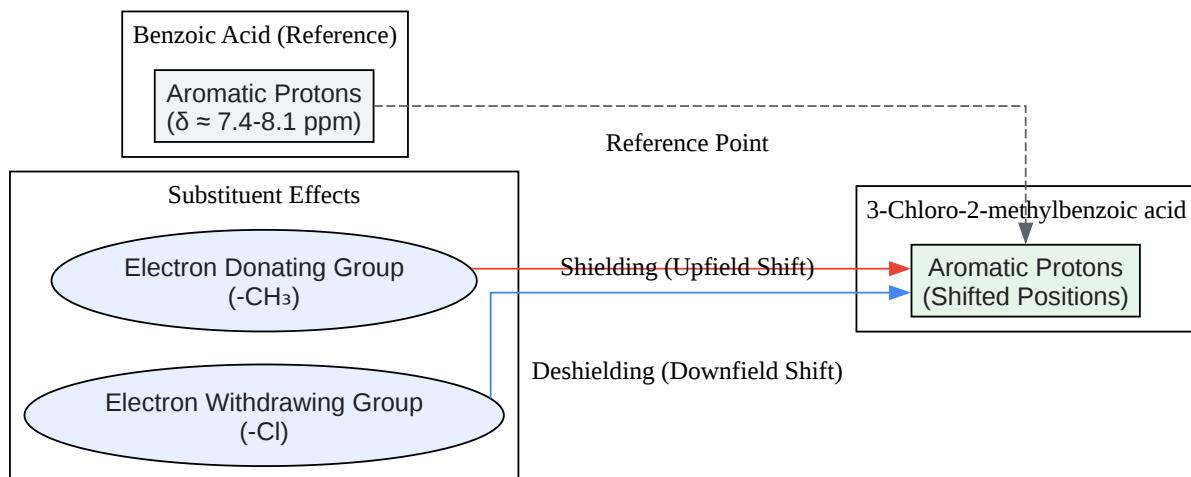
All NMR spectra were acquired on a Bruker Avance-400 spectrometer operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR. Standard acquisition parameters were used for all experiments. The data was processed using standard Fourier transformation, phasing, and baseline correction procedures.

Visualizing Structural Validation and Substituent Effects

The following diagrams illustrate the workflow for structural validation and the influence of substituents on the NMR spectra.

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Caption: Workflow for the structural validation of a synthesized compound using NMR spectroscopy.



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Caption: Influence of electron-donating and -withdrawing groups on aromatic proton chemical shifts.

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References

- 1. rsc.org [rsc.org]
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